3-Cyclobutoxypropan-1-amine

Description

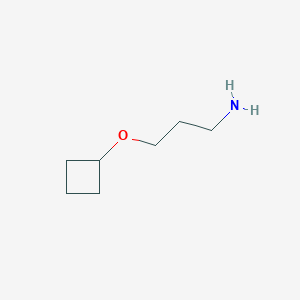

Structure

3D Structure

Properties

IUPAC Name |

3-cyclobutyloxypropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-5-2-6-9-7-3-1-4-7/h7H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKDNOYEYHKXJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclobutoxypropan 1 Amine

Retrosynthetic Analysis of the 3-Cyclobutoxypropan-1-amine Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the two key structural features to consider for disconnection are the ether linkage and the amine group.

Disconnection Strategies for the Ether Linkage

The carbon-oxygen bond of the ether presents a logical point for disconnection. This leads to two primary synthons: a cyclobutoxy cation equivalent and a 3-hydroxypropanamine anion equivalent, or a cyclobutoxide anion and a 3-halopropanamine cation equivalent. The latter is generally more synthetically viable.

Disconnection Approach 1 (C-O Bond):

Target: this compound

Disconnection: Ether C-O bond

Synthons: Cyclobutyl cation and 3-aminopropan-1-oxide anion (or their synthetic equivalents).

Synthetic Equivalents: Cyclobutyl halide (e.g., cyclobutyl bromide) and 3-aminopropan-1-ol.

This strategy points towards an alkylation reaction, such as the Williamson ether synthesis, as a key step in the forward synthesis.

Disconnection Strategies for the Amine Functionality

The carbon-nitrogen bond of the primary amine offers another strategic disconnection. This can be envisioned to arise from several functionalities, including a nitrile, an azide, or an imine, which can be readily converted to the amine.

Disconnection Approach 2 (C-N Bond):

Target: this compound

Disconnection: C-N bond

Synthons: 3-Cyclobutoxypropyl cation and an amine anion equivalent (e.g., NH₂⁻).

Synthetic Equivalents: 3-Cyclobutoxypropyl halide and a source of ammonia (B1221849) or a protected amine equivalent like phthalimide (B116566) (Gabriel Synthesis).

Alternatively, the amine can be introduced via reductive pathways:

Disconnection Approach 3 (Functional Group Interconversion):

Target: this compound

Precursor: 3-Cyclobutoxypropanenitrile

Reaction: Reduction of the nitrile.

Disconnection Approach 4 (Functional Group Interconversion):

Target: this compound

Precursor: 3-Cyclobutoxypropanal

Reaction: Reductive amination.

These varied disconnection strategies pave the way for several direct synthetic approaches to the target molecule.

Direct Synthetic Approaches to this compound

Based on the retrosynthetic analysis, several direct synthetic methodologies can be employed to construct this compound. These approaches primarily focus on the efficient formation of the ether linkage and the subsequent or concurrent introduction of the amine group.

Alkylation Reactions for Ether Formation

The formation of the cyclobutoxy ether linkage is a critical step in the synthesis. Alkylation reactions, particularly variants of the Williamson ether synthesis, are well-suited for this transformation. patsnap.comlumenlearning.commasterorganicchemistry.comlibretexts.orgwikipedia.org

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. patsnap.comwikipedia.org In the context of this compound synthesis, this can be achieved in two ways:

Route A: Reaction of a Cyclobutoxide with a 3-Halopropanamine Derivative: This approach involves the preparation of a cyclobutoxide salt, which then acts as a nucleophile to displace a halide from a suitably protected 3-halopropanamine.

Route B: Reaction of a 3-Alkoxypropan-1-ol Derivative with a Cyclobutyl Halide: This route involves forming the ether linkage first by reacting a suitable 3-substituted propanol with a cyclobutyl halide, followed by conversion of the substituent to the amine.

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |

| Cyclobutanol (B46151) | 3-Chloropropan-1-ol | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 25-66 |

| 3-Aminopropan-1-ol | Cyclobutyl Bromide | Potassium tert-butoxide | Dimethylformamide (DMF) | 80-100 |

Data compiled from analogous reactions in synthetic literature.

Direct coupling of alcohols, while less common than the Williamson ether synthesis, can also be a potential route. This would involve the reaction of 3-aminopropan-1-ol with cyclobutanol under dehydrating conditions, often requiring a catalyst. However, achieving selectivity and avoiding side reactions can be challenging with this approach.

The more practical and widely applicable methods for the synthesis of this compound involve a multi-step sequence, starting with the formation of a key intermediate followed by the introduction of the amine functionality. A common intermediate is 3-cyclobutoxypropan-1-ol, which can be synthesized via the Williamson ether synthesis from cyclobutanol and 3-chloro-1-propanol.

From 3-cyclobutoxypropan-1-ol, several pathways can lead to the final product:

Route via Nitrile: The alcohol can be converted to a leaving group (e.g., tosylate or bromide) and then reacted with a cyanide salt to form 3-cyclobutoxypropanenitrile. Subsequent reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄), yields this compound.

Route via Reductive Amination: The alcohol can be oxidized to the corresponding aldehyde, 3-cyclobutoxypropanal. This aldehyde can then undergo reductive amination with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation to furnish the target amine. wikipedia.orgcommonorganicchemistry.comyoutube.comacsgcipr.orgmasterorganicchemistry.com

Route via Gabriel Synthesis: The intermediate 3-cyclobutoxypropan-1-ol can be converted to 3-cyclobutoxypropyl bromide. This halide can then be reacted with potassium phthalimide, followed by hydrolysis (e.g., with hydrazine) to yield the primary amine. patsnap.comrsc.orggold-chemistry.org

Table 2: Comparison of Synthetic Routes to this compound

| Route | Key Intermediate | Key Reactions | Advantages | Disadvantages |

| Nitrile Reduction | 3-Cyclobutoxypropanenitrile | Williamson Ether Synthesis, Cyanation, Nitrile Reduction | Generally high-yielding reduction. | Use of toxic cyanide reagents. |

| Reductive Amination | 3-Cyclobutoxypropanal | Williamson Ether Synthesis, Oxidation, Reductive Amination | Can be a one-pot reaction from the aldehyde. | Oxidation step may have side reactions. |

| Gabriel Synthesis | 3-Cyclobutoxypropyl bromide | Williamson Ether Synthesis, Halogenation, Gabriel Reaction | Clean formation of primary amines. | Multi-step process, harsh hydrolysis conditions may be required. |

Each of these synthetic strategies offers a viable pathway to this compound, with the choice of route often depending on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

Reductive Amination Routes for Amine Introduction

Reductive amination, also known as reductive alkylation, is a prominent method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the conversion of a ketone or aldehyde into an amine through an intermediate imine, which is subsequently reduced. wikipedia.orglibretexts.org

Preparation of Precursor Carbonyl Compounds

The critical precursor for the reductive amination synthesis of this compound is 3-cyclobutoxypropanal. The synthesis of this aldehyde can be envisioned through the etherification of 3-hydroxypropanal or, more practically, the oxidation of 3-cyclobutoxypropan-1-ol. Standard oxidation procedures using reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation would be applicable.

Another viable route to a suitable carbonyl precursor involves the alkylation of cyclobutanol with a propanal equivalent, such as acrolein, or a protected propanal derivative followed by deprotection.

Catalytic Hydrogenation Methods

Once 3-cyclobutoxypropanal is obtained, it can undergo reductive amination. In a direct, one-pot reaction, the aldehyde is treated with ammonia in the presence of a reducing agent. wikipedia.org The reaction proceeds through the initial formation of an imine, which is then reduced to the desired primary amine. acsgcipr.org

Catalytic hydrogenation is an efficient method for the reduction step. acsgcipr.org Typical catalysts include palladium on carbon (Pd/C), platinum dioxide (PtO₂), or Raney nickel. wikipedia.orgacsgcipr.org The reaction is carried out under a hydrogen atmosphere. To minimize the formation of secondary and tertiary amine byproducts, an excess of ammonia is often employed. commonorganicchemistry.com

Alternative reducing agents to catalytic hydrogenation include various borohydride reagents. acsgcipr.org Sodium cyanoborohydride (NaBH₃CN) is particularly effective as it is selective for the reduction of the imine intermediate over the starting aldehyde. wikipedia.orgmasterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another common and effective reagent for this transformation. masterorganicchemistry.com

Nitrile Reduction Pathways

The reduction of a nitrile to a primary amine is a robust and direct method for amine synthesis. acsgcipr.org This pathway involves the preparation of a cyanopropyl ether intermediate followed by its reduction.

Synthesis of Cyanopropyl Ether Intermediates

The key intermediate for this route is 3-cyclobutoxypropanenitrile. This can be synthesized via a nucleophilic substitution reaction between a cyclobutoxide salt and a 3-halopropanenitrile, such as 3-chloropropanenitrile or 3-bromopropanenitrile. The cyclobutoxide is generated by treating cyclobutanol with a strong base like sodium hydride.

Alternatively, 3-cyclobutoxypropanenitrile can be prepared by the reaction of 1-bromo-3-cyclobutoxypropane with sodium cyanide. The bromo-intermediate is accessible through the etherification of cyclobutanol with 1,3-dibromopropane.

Catalytic and Stoichiometric Reduction Techniques

With 3-cyclobutoxypropanenitrile in hand, the final step is the reduction of the nitrile group to an amine. This can be achieved through several methods:

Catalytic Hydrogenation: This is often the most economical approach for producing primary amines from nitriles. wikipedia.org The reaction involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. acsgcipr.org Common catalysts for this transformation include Raney nickel, palladium black, and platinum dioxide. wikipedia.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to selectively produce the primary amine and avoid the formation of secondary and tertiary amines. wikipedia.org

Stoichiometric Reductions: Strong reducing agents are also highly effective for nitrile reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces nitriles to primary amines. youtube.comresearchgate.net The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to yield the amine. youtube.com Other hydride reagents such as diborane (B₂H₆) or borane-tetrahydrofuran complex (BH₃-THF) can also be employed for this purpose. commonorganicchemistry.com

Below is a table summarizing common reagents for nitrile reduction:

| Reagent/Catalyst | Description | Common Conditions |

| H₂/Raney Nickel | A common choice for catalytic hydrogenation, often used to minimize byproducts. commonorganicchemistry.com | Methanol (B129727) or Ethanol (B145695), H₂ pressure |

| H₂/Palladium on Carbon (Pd/C) | Another effective catalyst for hydrogenation, though byproduct formation can occur. acsgcipr.orgcommonorganicchemistry.com | Ethanol, often with NH₃ to suppress secondary amine formation |

| Lithium Aluminum Hydride (LiAlH₄) | A potent stoichiometric reducing agent for converting nitriles to amines. youtube.comresearchgate.net | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup |

| Borane-THF (BH₃-THF) | A less reactive but still effective stoichiometric reducing agent. commonorganicchemistry.com | THF, typically with heating |

Gabriel Synthesis and Related Amine Protection/Deprotection Strategies

The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines, avoiding the overalkylation often encountered in direct alkylation of ammonia. wikipedia.orgchemistrysteps.comlibretexts.org

This method involves the N-alkylation of potassium phthalimide with a suitable alkyl halide. nrochemistry.com For the synthesis of this compound, the required substrate would be a 3-cyclobutoxypropyl halide, such as 1-bromo-3-cyclobutoxypropane.

The synthesis proceeds in two main steps:

Alkylation: Potassium phthalimide is reacted with 1-bromo-3-cyclobutoxypropane in a polar aprotic solvent like DMF. nrochemistry.com The phthalimide anion acts as a surrogate for the ammonia anion (NH₂⁻) and displaces the bromide in an Sₙ2 reaction to form N-(3-cyclobutoxypropyl)phthalimide. wikipedia.orgchemistrysteps.com

Deprotection: The resulting N-alkylphthalimide is then cleaved to release the primary amine. nrochemistry.com A common method for this is the Ing-Manske procedure, which involves treatment with hydrazine (B178648) (N₂H₄) in a solvent such as ethanol. wikipedia.orgnrochemistry.com This results in the formation of the desired this compound and a phthalhydrazide (B32825) precipitate, which can be removed by filtration. wikipedia.org Alternatively, acidic or basic hydrolysis can be used for the deprotection, though these methods may require harsher conditions. libretexts.org

A summary of the Gabriel synthesis steps is presented below:

| Step | Reagents | Intermediate/Product |

| Alkylation | Potassium phthalimide, 1-bromo-3-cyclobutoxypropane | N-(3-cyclobutoxypropyl)phthalimide |

| Deprotection (Hydrazinolysis) | Hydrazine (N₂H₄) | This compound, Phthalhydrazide |

This method is particularly advantageous for producing primary amines cleanly, as the bulky phthalimide group prevents multiple alkylations. chemistrysteps.com

Alternative and Emerging Synthetic Pathways

Beyond conventional synthetic routes, the pursuit of more efficient and sustainable methods for producing amines has led to the exploration of advanced chemical technologies. Multicomponent reactions (MCRs) and continuous flow chemistry represent two such frontiers, offering significant advantages in terms of reaction efficiency, safety, and scalability. While specific, documented applications of these methodologies for the direct synthesis of this compound are not prevalent in current literature, their principles can be applied to construct potential synthetic pathways for this and structurally related compounds.

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react in a single step to form a product that incorporates substantial portions of all the initial components. nih.gov This approach is highly valued for its atom economy, simplicity, and ability to rapidly generate complex molecules from simple precursors. bohrium.com Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly powerful tools in this regard. bohrium.comnih.gov

The Ugi four-component reaction (Ugi-4CR) typically involves an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. semanticscholar.org A hypothetical Ugi-type reaction for a precursor to this compound could involve using a key intermediate, such as 3-cyclobutoxypropanal, as the aldehyde component. This would integrate the desired cyclobutoxypropyl backbone into a more complex amide structure, which could then be further modified to yield the target amine.

The Passerini three-component reaction is another prominent IMCR, reacting an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgresearchgate.net Discovered in 1921, this reaction provides rapid access to these structures, often proceeding efficiently in aprotic solvents at room temperature with high starting material concentrations. organic-chemistry.orgnih.gov

Other MCRs, such as the Strecker reaction for synthesizing α-amino acids or the Groebke-Blackburn-Bienaymé (GBB) reaction for producing 3-aminoimidazoles, further illustrate the versatility of this approach for creating nitrogen-containing compounds. nih.govmdpi.combeilstein-archives.org The GBB reaction, for instance, combines an aldehyde, an isocyanide, and an amidine-containing heterocycle. rug.nl The adaptability of MCRs allows for the synthesis of large, diverse libraries of compounds, making them a valuable strategy in medicinal chemistry and drug discovery. nih.govnih.gov

| Reaction Name | Number of Components | Typical Reactants | Primary Product | Key Advantages |

|---|---|---|---|---|

| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | High molecular diversity, peptide-like structures. nih.govsemanticscholar.org |

| Passerini Reaction | 3 | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Oldest IMCR, high functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Strecker Reaction | 3 | Aldehyde/Ketone, Amine/Ammonia, Cyanide Source | α-Amino Nitrile (hydrolyzes to α-Amino Acid) | First MCR discovered, effective for amino acid synthesis. nih.gov |

| Groebke-Blackburn-Bienaymé (GBB) Reaction | 3 | Aldehyde, Isocyanide, Amidine-containing Heterocycle | Substituted Imidazo-fused Heterocycles | Rapid construction of fused heterocyclic systems. beilstein-archives.orgrug.nl |

Flow chemistry, or continuous flow processing, is an enabling technology that has significantly impacted modern organic synthesis. nih.gov In a flow system, reactants are pumped through a network of tubes or channels where the reaction occurs, offering superior control over parameters like temperature, pressure, and mixing compared to traditional batch processing. flinders.edu.au This enhanced control often leads to higher yields, improved safety (especially when handling hazardous materials), and simplified scalability. nih.govtue.nl

The synthesis of amines and their precursors can greatly benefit from flow chemistry. For instance, a key step in a potential synthesis of this compound, such as the reduction of a corresponding nitrile or the reductive amination of an aldehyde, could be translated into a continuous flow process. This would involve pumping the substrate and reagent streams through a heated reactor coil, possibly packed with a solid-supported catalyst. The precise control of residence time—the duration the reactants spend in the reactor—allows for reaction optimization that is difficult to achieve in a batch reactor. flinders.edu.au

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | High surface-area-to-volume ratio allows for efficient and uniform heating/cooling. nih.gov |

| Safety | Large volumes of reagents mixed at once can pose risks. | Small reaction volumes at any given time minimize risk of thermal runaway or hazardous accumulation. flinders.edu.au |

| Scalability | Scaling up requires larger, specialized reactors and process redesign. | Production is scaled by running the system for longer periods or by "numbering-up" (running parallel reactors). tue.nl |

| Reaction Time | Often includes lengthy heating/cooling cycles for the entire batch. | Rapid heating/cooling; residence times can be precisely controlled, often in the range of seconds to minutes. flinders.edu.aumdpi.com |

| Process Control | Difficult to precisely control temperature and mixing throughout the vessel. | Excellent control over temperature, pressure, mixing, and residence time. flinders.edu.au |

Chemical Reactivity and Transformational Chemistry of 3 Cyclobutoxypropan 1 Amine

Reactions Involving the Primary Amine Group

The primary amine group (-NH₂) is a key center of reactivity in 3-Cyclobutoxypropan-1-amine due to the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. libretexts.org

Nucleophilic Acyl Substitution Reactions

Primary amines are known to react readily with acyl chlorides and acid anhydrides in a process called acylation. libretexts.org This reaction, a type of nucleophilic addition-elimination, involves the amine's nitrogen atom attacking the electrophilic carbonyl carbon of the acylating agent. chemistrystudent.comyoutube.com The initial addition forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion (or a carboxylate ion in the case of an anhydride) to yield a stable N-substituted amide. chemguide.co.uk

The reaction between this compound and an acyl chloride, for instance, would produce an N-(3-cyclobutoxypropyl)amide. chemistrystudent.com Typically, a base such as pyridine (B92270) or excess amine is used to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.orgchemguide.co.uk

| Reactant 1 | Reactant 2 (Acylating Agent) | Product | Byproduct |

| This compound | Ethanoyl chloride | N-(3-cyclobutoxypropyl)ethanamide | Ethylammonium chloride |

| This compound | Benzoyl chloride | N-(3-cyclobutoxypropyl)benzamide | Ethylammonium chloride |

This table illustrates the expected products from the nucleophilic acyl substitution of this compound with representative acyl chlorides.

Schiff Base Formation and Iminium Chemistry

This compound can react with aldehydes or ketones to form Schiff bases, also known as imines. derpharmachemica.comwikipedia.org This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.orgresearchgate.net Subsequent dehydration of the hemiaminal results in the formation of a carbon-nitrogen double bond (C=N), which is the defining feature of an imine. wikipedia.orgyoutube.com

The reaction is reversible, and to drive it towards the product, water is often removed as it is formed. youtube.com The resulting Schiff base, an N-(3-cyclobutoxypropyl)imine, can be a stable compound or a reactive intermediate for further synthetic transformations, such as reduction to a secondary amine.

| Reactant 1 | Reactant 2 (Carbonyl) | Reaction Conditions | Product (Schiff Base) |

| This compound | Benzaldehyde | Methanol (B129727), Acetic acid catalyst, RT nih.gov | N-benzylidene-3-cyclobutoxypropan-1-amine |

| This compound | Acetone | Appropriate catalyst and pH derpharmachemica.com | N-(propan-2-ylidene)-3-cyclobutoxypropan-1-amine |

This table shows representative examples of Schiff base formation.

Alkylation and Acylation of the Amine Nitrogen

The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. wikipedia.org As a primary amine, it can act as a nucleophile and displace a halide from the alkyl halide in an S_N2 reaction. libretexts.org However, this reaction is often difficult to control as the resulting secondary amine is also nucleophilic and can react further with the alkyl halide. libretexts.org This can lead to a mixture of secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt if the alkylating agent is in excess. libretexts.orglibretexts.org

Acylation, as discussed previously, is the reaction with an acyl chloride or anhydride (B1165640) to form an amide. libretexts.org Unlike alkylation, over-acylation does not typically occur because the lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, making it significantly less nucleophilic than the starting amine. libretexts.org More recent methods have demonstrated the chemoselective acylation of primary amines using potassium acyltrifluoroborates in acidic aqueous conditions, a process that tolerates many other functional groups. nih.govacs.org

| Reaction Type | Reagent | Product(s) | Notes |

| Alkylation | Methyl Iodide | N-methyl-3-cyclobutoxypropan-1-amine, N,N-dimethyl-3-cyclobutoxypropan-1-amine, etc. | Often results in a mixture of products due to overalkylation. libretexts.org |

| Acylation | Acetic Anhydride | N-(3-cyclobutoxypropyl)acetamide | Generally a clean reaction yielding the secondary amide. libretexts.org |

This table outlines the general outcomes of alkylation and acylation reactions.

Derivatization Reactions for Analytical or Synthetic Purposes

For analytical purposes, such as quantification by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), primary amines are often derivatized. researchgate.netthermofisher.com Derivatization involves reacting the amine with a reagent to attach a new functional group, often one that is easily detectable. thermofisher.com This can enhance detection by introducing a chromophore for UV-Vis absorption or a fluorophore for fluorescence detection. thermofisher.comlibretexts.org

Common derivatizing agents for primary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.com

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Reacts with primary and secondary amines to produce stable, fluorescent sulfonamide adducts. libretexts.org

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form derivatives that are useful for both UV and fluorescence detection. thermofisher.comlibretexts.org

| Derivatizing Agent | Purpose | Detection Method |

| o-Phthalaldehyde (OPA) | Adds a fluorophore for sensitive detection. nih.gov | Fluorescence nih.gov |

| Dansyl Chloride | Forms stable, fluorescent derivatives. libretexts.org | Fluorescence, UV |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Attaches a strongly UV-absorbing and fluorescent group. thermofisher.com | UV, Fluorescence libretexts.org |

This table lists common reagents used to derivatize primary amines for enhanced analytical detection.

Reactions Involving the Ether Linkage

Ethers are generally unreactive towards many chemical reagents, which is why they are often used as solvents. libretexts.org The carbon-oxygen bond of an ether is quite strong, and cleavage typically requires harsh conditions.

Cleavage Reactions of the Cyclobutyl Ether

The most common reaction of ethers is cleavage by strong acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen to form a good leaving group (an alcohol). This is followed by a nucleophilic substitution reaction where the halide ion (I⁻ or Br⁻) attacks one of the adjacent carbon atoms. libretexts.orgwikipedia.org

For an unsymmetrical ether like this compound, the mechanism can be S_N1 or S_N2 depending on the structure of the alkyl groups. libretexts.org The ether links a secondary carbon (on the cyclobutyl ring) and a primary carbon (on the propyl chain). In such cases, the reaction typically proceeds via an S_N2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. libretexts.org Therefore, cleavage of this compound with HBr would be expected to yield cyclobutanol (B46151) and 1-bromo-3-aminopropane (or its ammonium salt under the acidic conditions).

| Reagent | Expected Products | Mechanism |

| Hydrobromic Acid (HBr) | Cyclobutanol and 3-bromopropan-1-aminium bromide | S_N2 attack at the less hindered primary carbon of the propyl chain. libretexts.org |

| Hydroiodic Acid (HI) | Cyclobutanol and 3-iodopropan-1-aminium iodide | S_N2 attack at the less hindered primary carbon of the propyl chain. libretexts.org |

This table summarizes the predicted outcome of the acidic cleavage of the ether linkage in this compound.

Cyclobutyl Ring Reactivity and Transformations

The strained four-membered cyclobutyl ring imparts unique reactivity to the molecule, offering pathways for structural modification that are not accessible to acyclic or larger-ring analogues.

The presence of a primary amine on the propyloxy side chain allows for potential skeletal rearrangements of the cyclobutyl ring through carbocation intermediates. A classic pathway for such transformations is the Tiffeneau-Demjanov rearrangement. Although this reaction is most direct for aminocycloalkanes, related intermediates can be generated. The process would involve converting the primary amine into a good leaving group, typically by diazotization with nitrous acid (from NaNO₂ and HCl).

The resulting diazonium salt is unstable and readily loses nitrogen gas (N₂) to form a primary carbocation. This high-energy species would likely undergo a rapid, near-concerted rearrangement. Two main pathways are possible for an adjacent cyclobutyl ring:

Ring Expansion: A 1,2-alkyl shift, where a C-C bond from the cyclobutyl ring migrates to the carbocation center, would expand the four-membered ring into a less strained five-membered cyclopentyl ring. youtube.com

Ring Contraction: Alternatively, rearrangement can lead to the formation of a cyclopropylmethyl cation, a common rearrangement for cyclobutyl cations. wikipedia.org

The Demyanov rearrangement describes this general behavior for aminocycloalkanes, where treatment with nitrous acid converts a cyclobutylamine (B51885) into a mixture of cyclobutanol and cyclopropylmethanol, demonstrating the competing pathways of substitution, contraction, and elimination following carbocation formation. wikipedia.org

Modern synthetic methods enable the direct functionalization of otherwise inert C(sp³)–H bonds. The amine group in structures related to this compound can act as a native directing group for transition-metal-catalyzed C–H activation. chemrxiv.orgnih.gov This strategy provides a powerful tool for selectively modifying the cyclobutyl ring.

Research has demonstrated that tertiary amines can direct palladium catalysts to activate γ-C–H bonds on cyclobutane (B1203170) rings. chemrxiv.orgnih.gov In a typical reaction, the amine coordinates to the palladium center, forming a metallacyclic intermediate. This brings the catalyst into close proximity to specific C–H bonds on the cyclobutyl ring, enabling their cleavage and subsequent functionalization.

Key findings in this area include:

Palladium(II)-Catalyzed Arylation: Aminomethyl-cyclobutanes can undergo enantioselective C(sp³)–H arylation with aryl boronic acids in the presence of a palladium catalyst and a chiral amino acid ligand. nih.gov This method forges a new carbon-aryl bond directly on the cyclobutane ring with high diastereoselectivity and enantioselectivity. chemrxiv.orgnih.gov

Regioselectivity: The directing effect of the amine group is highly regioselective, favoring activation of the γ-methylene C–H bonds of the cyclobutane ring over other potentially reactive sites, such as the more sterically accessible β-C–H bonds. nih.gov This control is crucial for the synthesis of well-defined, complex molecules.

| Reaction Type | Key Reagents | Position Functionalized | Significance |

|---|---|---|---|

| Enantioselective C–H Arylation | Pd(OAc)₂, Chiral Ligand, Aryl Boronic Acid | γ-C(sp³)–H on cyclobutyl ring | Forms C-C bonds with high enantioselectivity. chemrxiv.orgnih.gov |

| Auxiliary-Guided C–H Arylation | Pd(OAc)₂, Directing Group, Ar-I | β-C(sp³)–H on cyclobutyl ring | Demonstrates tunable regioselectivity based on directing group structure. acs.org |

| Transannular C–H Arylation | Pd Catalyst, Specialized Ligand, Ar-I | γ-C(sp³)–H on cyclobutyl ring | Overcomes ring strain to achieve challenging transannular functionalization. nih.gov |

Chemo- and Regioselectivity in Complex Reaction Environments

In molecules with multiple functional groups like this compound, predicting the outcome of a reaction often depends on understanding the principles of chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In this compound, the primary amine is a significantly stronger nucleophile and base than the ether oxygen. Therefore, in reactions with electrophiles such as acyl chlorides, anhydrides, or aldehydes, the amine will react selectively to form amides, sulfonamides, or imines, respectively, leaving the ether linkage intact under typical conditions. For instance, reductive amination with an aldehyde or ketone would occur at the amine, with the ether group being non-reactive. youtube.com

Regioselectivity concerns the specific site within a molecule where a reaction occurs. This compound presents several distinct regions for potential reactions: the nitrogen atom, the propyl chain, and the cyclobutyl ring.

Reaction at Nitrogen: As discussed, electrophiles will chemoselectively target the nitrogen atom.

Reaction on the Ring (Regioselective): As detailed in Section 3.3.2, C–H activation provides a powerful example of regioselectivity. The amine functionality directs the metal catalyst to a specific position (the γ-carbon) on the cyclobutyl ring, enabling functionalization at a site that would otherwise be unreactive. chemrxiv.orgnih.gov This overrides the statistical probability of reaction at other C-H bonds on the ring or the propyl chain.

Hofmann Elimination: If the primary amine is exhaustively methylated with excess methyl iodide to form a quaternary ammonium salt and then treated with a base like silver oxide, a Hofmann elimination reaction can occur. youtube.comyoutube.com This reaction is regioselective, typically favoring the formation of the least substituted alkene (anti-Zaitsev product) by abstracting a proton from the least hindered β-carbon. In this case, elimination would likely occur on the propyl chain.

This interplay between the reactivity of the amine and the unique geometry of the cyclobutyl ring allows this compound to serve as a versatile scaffold where reactions can be directed to specific sites with a high degree of control.

Synthetic Utility and Applications As an Organic Building Block

Role in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles, such as pyrrolidines and piperidines, are of significant interest in medicinal chemistry and materials science. Numerous synthetic routes to these structures have been developed, often involving the cyclization of amino-alcohols or the reaction of primary amines with dihalides or diols. However, a review of the literature did not yield any studies describing the use of 3-Cyclobutoxypropan-1-amine in the synthesis of these or other nitrogenous heterocycles.

Synthesis of Pyrrolidines and Piperidines

The synthesis of pyrrolidines and piperidines often relies on well-established methods like intramolecular cyclization, reductive amination of dicarbonyl compounds, or ring-closing metathesis. There are no published reports of this compound being utilized as a starting material or intermediate in these synthetic pathways.

Formation of Macrocyclic Structures

Macrocycles are large cyclic molecules with diverse applications, including as synthetic ionophores and in drug discovery. Their synthesis often involves high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. Primary amines can be key components in the formation of macrocyclic amides or polyamines. Nevertheless, no literature could be found that details the incorporation of this compound into any macrocyclic framework.

Application as a Chiral Auxiliary Precursor or Ligand Component

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. Primary amines are often precursors to chiral ligands used in metal-catalyzed reactions. There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a precursor for a chiral auxiliary or as a component of a chiral ligand for asymmetric catalysis.

Use in Peptide Mimicry and Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. The primary amine functionality is a common feature in these structures. The unique cyclobutoxypropyl side chain of this compound could potentially offer novel steric and conformational properties in a peptidomimetic scaffold. However, no research articles or patents were found that describe its use in this capacity.

Integration into Polymer and Material Science Precursors

Primary amines are versatile monomers and building blocks in polymer chemistry, used in the synthesis of polyamides, polyimides, and other functional polymers. The cyclobutyl group in this compound could impart specific thermal or mechanical properties to a polymer chain. A thorough search of the literature, however, revealed no instances of this compound being used as a monomer or precursor in materials science.

Methodologies for Structural Elucidation and Purity Assessment

Advanced Spectroscopic Techniques for Characterization

Spectroscopic methods are indispensable for elucidating the molecular architecture of 3-Cyclobutoxypropan-1-amine by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique insights into the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of this compound.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity, and integration of each signal correspond to the electronic environment, the number of neighboring protons, and the number of protons giving rise to the signal, respectively. For this compound, the spectrum would be expected to show distinct signals for the protons of the cyclobutyl ring, the propyl chain, and the amine group. The protons on the carbon adjacent to the ether oxygen and the amine nitrogen would be deshielded and thus appear at a lower field (higher ppm value). The N-H protons of the primary amine typically appear as a broad singlet, and their chemical shift can be variable.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbons bonded to the electronegative oxygen and nitrogen atoms would be observed at a lower field in the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH-O (cyclobutyl) | 3.8 - 4.2 | 75 - 85 |

| CH₂-O (propyl) | 3.4 - 3.6 | 65 - 75 |

| CH₂-CH₂-N | 1.6 - 1.9 | 30 - 40 |

| CH₂-N | 2.7 - 3.0 | 40 - 50 |

| CH₂ (cyclobutyl) | 1.5 - 2.2 | 20 - 30 |

| CH₂ (cyclobutyl, beta) | 1.4 - 1.7 | 10 - 15 |

| NH₂ | 1.0 - 2.5 (broad) | N/A |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.

For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands for the primary amine and the ether linkage. A primary amine is characterized by two N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is also typically observed around 1580-1650 cm⁻¹. The C-N stretching vibration of an aliphatic amine appears in the 1020-1250 cm⁻¹ region. The presence of the ether group would be confirmed by a strong C-O stretching band in the fingerprint region, typically around 1070-1150 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium to Weak |

| C-O Stretch (ether) | 1070 - 1150 | Strong |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

| N-H Wag | 665 - 910 | Broad, Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₇H₁₅NO, which corresponds to a molecular weight of approximately 129.20 g/mol . The exact mass is 129.1154 u.

According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this compound. A key fragmentation pathway for aliphatic amines is the α-cleavage, where the bond between the carbon alpha and beta to the nitrogen atom is broken. For this compound, this would lead to the formation of a stable iminium ion.

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 114 | [M - CH₃]⁺ | Loss of a methyl group |

| 100 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 86 | [M - C₃H₇]⁺ | Loss of a propyl group |

| 72 | [C₄H₁₀N]⁺ | Cleavage of the ether bond |

| 57 | [C₄H₉]⁺ | Cyclobutyl cation |

| 30 | [CH₂NH₂]⁺ | α-cleavage |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for its quantification and purity assessment.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. The compound is vaporized and passed through a capillary column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic analytes. To improve peak shape and reduce tailing, which can be an issue with amines, derivatization with an acylating agent may be employed.

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be used for the analysis of this compound. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. Since this compound lacks a strong chromophore, UV detection can be challenging. Therefore, derivatization with a UV-active agent or the use of a universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) would be necessary for sensitive detection.

Table 4: General GC and HPLC Method Parameters for Amine Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5, DB-WAX) | Reversed-phase column (e.g., C18, C8) |

| Mobile Phase | Inert gas (e.g., He, N₂) | Acetonitrile/Water or Methanol (B129727)/Water with additives (e.g., TFA, formic acid) |

| Detector | Flame Ionization Detector (FID) | UV (with derivatization), ELSD, CAD |

| Derivatization | Acylation (e.g., with trifluoroacetic anhydride) | Pre- or post-column derivatization (e.g., with OPA, dansyl chloride) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction and to identify the components in a mixture. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (typically silica (B1680970) gel). The plate is then developed in a suitable mobile phase.

For this compound, a polar compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or triethylamine) would likely be used. The spots on the TLC plate can be visualized under UV light if the compounds are UV-active, or by staining with a reagent that reacts with amines, such as ninhydrin, which produces a characteristic colored spot.

Elemental Analysis Techniques for Compositional Verification

The elemental composition of this compound is a fundamental characteristic that confirms its molecular formula, C₇H₁₅NO. The primary and most definitive method for this purpose is combustion analysis, a cornerstone technique in organic chemistry for determining the elemental makeup of a compound. libretexts.orgyoutube.com

In this process, a precisely weighed sample of this compound is completely combusted in a furnace with an excess of pure oxygen. libretexts.org This high-temperature oxidation converts all the carbon in the compound to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are then reduced back to N₂. quora.com These combustion products are then passed through a series of traps, each designed to absorb a specific product. The mass of CO₂ and H₂O absorbed allows for the calculation of the mass of carbon and hydrogen present in the original sample. libretexts.org The amount of nitrogen is determined separately, often by a thermal conductivity detector.

The mass percentage of oxygen is typically determined by difference, by subtracting the calculated mass percentages of carbon, hydrogen, and nitrogen from 100%. libretexts.org The experimentally determined percentages of each element are then compared with the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values, generally within a narrow margin of error, serves to verify the empirical and molecular formula of the synthesized compound and provides a crucial measure of its purity.

Below is a data table presenting the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 65.07 |

| Hydrogen | H | 1.008 | 15 | 15.12 | 11.70 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.85 |

| Oxygen | O | 16.00 | 1 | 16.00 | 12.38 |

| Total | | | | 129.20 | 100.00 |

Chiroptical Methods for Stereochemical Analysis

The applicability of chiroptical methods to this compound is contingent on the presence of chirality in the molecule. While the structure of this compound does not possess an inherently chiral carbon atom in the propane (B168953) chain, the cyclobutane (B1203170) ring introduces the possibility of stereoisomerism. Depending on the substitution pattern that could arise during synthesis, chiral variants of this compound could potentially exist. If such chiral isomers are synthesized, chiroptical techniques would be indispensable for their stereochemical analysis.

Chiroptical methods are a class of analytical techniques that utilize the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.gov Among these, Circular Dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules, particularly amines. rsc.orgcreative-proteomics.com

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov This differential absorption, known as the CD signal, provides detailed information about the three-dimensional structure of the molecule. For a primary amine like this compound, if it were in a chiral form, CD spectroscopy could be employed to:

Determine Enantiomeric Purity: By creating a calibration curve with samples of known enantiomeric excess, the enantiomeric purity of an unknown sample can be determined. rsc.org

Assign Absolute Configuration: The sign and characteristics of the CD spectrum, often when complexed with other molecules, can be used to deduce the absolute configuration (R or S) of a chiral center. rsc.org

Study Conformation: CD spectroscopy is sensitive to the conformational changes in a molecule, providing insights into its spatial arrangement. acs.org

The analysis of chiral primary amines by CD spectroscopy can sometimes be enhanced by using derivatizing agents or forming multi-component assemblies that amplify the chiroptical response, leading to more distinct and measurable signals. rsc.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon Dioxide |

| Water |

Theoretical and Computational Studies of 3 Cyclobutoxypropan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods model the electronic structure to predict geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-Cyclobutoxypropan-1-amine, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its ground state properties.

The first step involves geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms. This process would yield key structural parameters. Based on studies of similar structures, the puckering of the cyclobutyl ring is a critical factor. The ring is not flat but exists in a bent conformation to relieve ring strain, with a specific puckering angle.

Once optimized, calculations would reveal electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized around the nitrogen atom of the amine group due to its lone pair of electrons, indicating this site's propensity to act as an electron donor. The LUMO, conversely, would likely be distributed across the C-N and C-O antibonding orbitals, representing regions susceptible to nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations Note: This data is hypothetical and based on typical results for analogous compounds.

| Property | Predicted Value/Description | Significance |

|---|---|---|

| Optimized Geometry | ||

| Cyclobutyl Ring Conformation | Puckered (non-planar) | Relieves ring strain, influences overall molecular shape. |

| C-O-C Bond Angle | ~112° | Typical for an aliphatic ether, allowing flexibility. |

| C-C-N Bond Angle | ~109.5° | Standard tetrahedral geometry around the carbon. |

| Electronic Properties | ||

| HOMO Energy | High (e.g., ~ -6.5 eV) | Indicates strong electron-donating character from the amine group. |

| LUMO Energy | Low (e.g., ~ +1.0 eV) | Suggests sites for potential nucleophilic attack. |

Conformational Analysis of the Cyclobutyl Ring and Alkyl Chain

The flexibility of the this compound molecule arises from two main sources: the puckering of the cyclobutyl ring and the rotation around the single bonds of the propoxyamine chain. A thorough conformational analysis would involve systematically rotating key dihedral angles and calculating the corresponding energy to map the potential energy surface.

The cyclobutyl ring itself can undergo a "ring-flipping" motion between two equivalent puckered conformations. Computational analysis would determine the energy barrier for this process. Furthermore, the orientation of the propoxyamine substituent on the cyclobutyl ring (axial vs. equatorial) would result in different conformers with distinct energy levels, with the equatorial position generally being more stable due to reduced steric hindrance.

The alkyl chain (–O–CH₂–CH₂–CH₂–NH₂) has several rotatable bonds (C-O, C-C, C-N). Rotation around these bonds leads to a multitude of possible conformers. The most stable conformers would likely adopt a staggered, anti-periplanar arrangement to minimize steric clashes between the bulky cyclobutyl group and the terminal amine group. Less stable gauche conformations would exist at slightly higher energies. Identifying the global minimum energy conformer and the energy barriers between different conformers is crucial for understanding how the molecule behaves in different environments.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is calculated by placing a hypothetical positive point charge at various points on the molecule's electron density surface and calculating the electrostatic potential.

For this compound, the MEP map would clearly show distinct regions of different electrostatic potential.

Negative Potential (Red/Yellow): The most intense region of negative potential would be concentrated around the nitrogen atom of the amine group, corresponding to the high electron density of its lone pair. A secondary, less intense negative region would be found around the oxygen atom of the ether linkage. These areas represent the sites most susceptible to electrophilic attack.

Positive Potential (Blue): Regions of positive potential would be located around the hydrogen atoms of the amine group (-NH₂) and the hydrogen atoms on the carbons adjacent to the electronegative oxygen and nitrogen atoms. These sites are prone to interaction with nucleophiles.

The MEP map provides a powerful predictive tool for understanding non-covalent interactions, such as hydrogen bonding, and for identifying the initial sites of reaction for electrophiles and nucleophiles.

Reaction Mechanism Investigations and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights into the feasibility and kinetics of chemical transformations without performing the actual experiment.

Computational Modeling of Key Synthetic Steps

A plausible synthesis of this compound involves two key transformations: the formation of the ether bond and the introduction of the amine group.

One common synthetic route is the Williamson ether synthesis, where cyclobutanol (B46151) is deprotonated to form a cyclobutoxide anion, which then acts as a nucleophile to attack a halo-substituted propanamine derivative (e.g., 3-chloropropan-1-amine). Computational modeling of this Sₙ2 reaction would involve:

Optimizing the geometries of the reactants (cyclobutoxide and 3-chloropropan-1-amine).

Locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate.

Optimizing the geometry of the products (this compound and chloride ion).

The transition state would feature a partially formed C-O bond and a partially broken C-Cl bond.

Energetics and Kinetics of Amine and Ether Reactions

By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate, as predicted by the Arrhenius equation.

For the Williamson ether synthesis example, computational analysis would provide the activation energy for the nucleophilic substitution step. Similarly, one could model reactions involving the functional groups of the final product. For example, the protonation of the amine group by an acid could be modeled to calculate the proton affinity. The calculations would show this to be a highly favorable, low-energy process, confirming the basic nature of the compound.

Table 2: Hypothetical Energetics for a Key Synthetic Step (Williamson Ether Synthesis) Note: This data is illustrative for the reaction of sodium cyclobutoxide with 3-chloropropan-1-amine and is for demonstrative purposes.

| Parameter | Description | Predicted Value (kJ/mol) | Implication |

|---|---|---|---|

| ΔH_rxn (Enthalpy of Reaction) | Overall energy change from reactants to products. | -85 | The reaction is highly exothermic and thermodynamically favorable. |

| Ea (Activation Energy) | Energy barrier that must be overcome for the reaction to occur. | +70 | The reaction requires a moderate energy input (e.g., heating) to proceed at a reasonable rate. |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules over time. While no specific MD studies on this compound have been published, a theoretical analysis based on the known behavior of its components can provide insight into its conformational landscape.

The flexibility of this compound arises from two main sources: the puckering of the cyclobutane (B1203170) ring and the rotational freedom of the acyclic propan-1-amine side chain.

Cyclobutane Ring Puckering:

The cyclobutane ring is not planar. dalalinstitute.comlibretexts.org To alleviate the angle strain of a perfect square (90° bond angles) and the torsional strain from eclipsed hydrogen atoms, cyclobutane adopts a puckered or "butterfly" conformation. dalalinstitute.com This puckering is a dynamic process where the ring rapidly interconverts between equivalent puckered states at room temperature. dalalinstitute.com In this compound, the cyclobutoxy group will exhibit this same dynamic puckering. The out-of-plane dihedral angle in cyclobutane is approximately 25°. libretexts.org This "butterfly" motion influences the spatial orientation of the attached propoxy chain.

Propan-1-amine Chain Rotation:

The propan-1-amine chain has significant conformational freedom due to rotation around its single bonds (C-C and C-O). The rotation around these bonds allows the amine group to adopt various positions relative to the cyclobutoxy moiety. The study of simple alkanes like ethane (B1197151) and butane (B89635) shows that staggered conformations, where bulky groups are further apart, are energetically favored over eclipsed conformations. pressbooks.pub For the propan-1-amine chain, this means that gauche and anti conformations will be the most stable.

A full molecular dynamics simulation would be necessary to map the potential energy surface of the entire molecule and determine the population of different conformers at a given temperature. Such a simulation would likely reveal a complex interplay between the ring puckering and the side-chain rotations, leading to a multitude of accessible conformations that could be important for the molecule's interactions with biological targets.

Table 1: Expected Conformational Features of this compound

| Molecular Fragment | Expected Conformational Behavior | Key Parameters |

| Cyclobutoxy Ring | Dynamic "butterfly" puckering | Dihedral angles, ring inversion energy barrier |

| Propan-1-amine Chain | Rotation around C-O and C-C single bonds | Torsion angles (gauche, anti conformations) |

| Overall Molecule | Interplay between ring puckering and side-chain rotation | Accessible conformational space |

Quantitative Structure-Activity Relationship (QSAR) Descriptors (if applicable to specific applications)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. For a molecule like this compound, several classes of descriptors would be relevant for building a QSAR model, should a specific biological activity be identified. These descriptors can be broadly categorized as hydrophobic, electronic, and steric/topological.

Hydrophobic Descriptors:

The lipophilicity, or hydrophobicity, of a molecule is a critical factor in its ability to cross biological membranes and interact with binding pockets. For aliphatic amines, the 1-octanol/water partition coefficient (log KOW or logP) has been shown to be a highly predictive descriptor for toxicity. nih.gov It is reasonable to assume that logP would be a crucial descriptor for any biological activity of this compound.

Electronic Descriptors:

The presence of the nitrogen and oxygen atoms introduces polarity into the molecule. Electronic descriptors that quantify the distribution of charge would be important.

Polarizability: The polarizability effect index (PEI) has been used to describe the properties of aliphatic amines. acs.org

Atomic Charges: The partial charges on the nitrogen and oxygen atoms, as well as the carbon atoms, would influence electrostatic interactions with a target receptor.

Steric and Topological Descriptors:

These descriptors relate to the size and shape of the molecule, which are fundamental to how it fits into a binding site.

Molecular Volume and Surface Area: These are basic descriptors that correlate with the size of the molecule.

Topological Indices: Indices like the "sum of carbon number effects" (SCNE) and the average odd-even index difference (ΔAOEI) have been applied to model the properties of aliphatic amines. acs.org

Geometrical Descriptors: Three-dimensional descriptors derived from the molecule's conformation could also be important, as seen in studies of other aliphatic amines. ajol.info

Table 2: Potentially Relevant QSAR Descriptors for this compound

| Descriptor Class | Specific Descriptor Example | Potential Relevance |

| Hydrophobic | logP (1-octanol/water partition coefficient) | Membrane permeability, hydrophobic interactions nih.gov |

| Electronic | Polarizability Effect Index (PEI) | Inductive effects and electrostatic interactions acs.org |

| Partial Atomic Charges | Electrostatic interactions with biological targets | |

| Steric/Topological | Molecular Volume/Surface Area | Size constraints in binding pockets |

| Sum of Carbon Number Effects (SCNE) | Influence of the alkyl chain length on properties acs.org |

The development of a robust QSAR model for this compound would require a dataset of structurally related compounds with measured biological activity. The descriptors listed above would be a logical starting point for building and validating such a model.

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and enhance process efficiency. Future research into the synthesis of 3-Cyclobutoxypropan-1-amine should prioritize the development of environmentally benign methodologies.

Current synthetic routes to similar aliphatic amines often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. A key future direction would be the development of a convergent and atom-economical synthesis. This could involve exploring catalytic routes that minimize the use of stoichiometric reagents. For instance, the direct amination of a 3-cyclobutoxypropanol derivative, potentially derived from renewable resources, would represent a significant advancement.

Further research could focus on:

Catalytic Reductive Amination: Investigating the use of earth-abundant metal catalysts for the direct conversion of 3-cyclobutoxypropanal with ammonia (B1221849).

Biocatalysis: Employing enzymes, such as transaminases, which can offer high selectivity and operate under mild, aqueous conditions, thereby reducing the reliance on organic solvents.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability compared to traditional batch methods.

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |

| Catalysis | Employing catalytic reagents in small amounts over stoichiometric reagents. |

Exploration of Novel Catalytic Transformations Involving this compound

The primary amine functionality of this compound makes it a versatile building block for a variety of catalytic transformations. Future research should aim to explore its utility as a ligand or a substrate in novel catalytic systems.

As a ligand, the nitrogen atom could coordinate to a metal center, and the cyclobutoxy group could provide a unique steric and electronic environment. This could be exploited in asymmetric catalysis, where the chiral induction properties of ligands are paramount.

Prospective areas of investigation include:

C-N Bond Formation: Utilizing this compound as a nucleophile in palladium-, copper-, or nickel-catalyzed cross-coupling reactions to construct more complex amine derivatives.

Organocatalysis: Employing derivatives of this compound as organocatalysts, for example, in Michael additions or aldol (B89426) reactions. The cyclobutyl group could influence the stereochemical outcome of these transformations.

Directed C-H Activation: Investigating the potential of the amine to direct the activation of C-H bonds within its own structure or in other molecules, enabling the efficient construction of complex scaffolds.

Expansion of its Synthetic Repertoire in Complex Molecule Construction

The unique structural features of this compound—a flexible linker and a strained four-membered ring—make it an intriguing component for the synthesis of complex molecules with potential biological activity. The cyclobutane (B1203170) moiety is a feature of several bioactive natural products.

Future work should focus on incorporating this amine into larger, more complex molecular architectures. This could involve:

Synthesis of Novel Scaffolds: Using this compound as a starting material to build polycyclic systems, potentially through intramolecular cyclization strategies.

Medicinal Chemistry Programs: Incorporating the 3-cyclobutoxypropyl moiety into known pharmacophores to explore its impact on potency, selectivity, and pharmacokinetic properties. The strained cyclobutane ring can

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Cyclobutoxypropan-1-amine to improve yield and purity?

- Methodological Answer : Optimize reaction conditions using nucleophilic substitution (e.g., cyclobutanol with propan-1-amine derivatives under basic catalysis) . Key parameters include temperature control (60–80°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity. Validate yields using HPLC or GC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine NMR (¹H and ¹³C) to confirm cyclobutoxy and amine group connectivity. IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and ether linkages (C-O-C, ~1100 cm⁻¹). Mass spectrometry (EI or ESI) verifies molecular weight (e.g., calculated 143.22 g/mol) . For structural ambiguity, X-ray crystallography or computational modeling (DFT) resolves stereoelectronic effects .

Advanced Research Questions

Q. How does the cyclobutoxy group influence the compound’s reactivity compared to cyclopropane or cyclohexane analogs?

- Methodological Answer : The cyclobutoxy group introduces ring strain (higher than cyclohexane but lower than cyclopropane), altering nucleophilic substitution kinetics. Compare reaction rates with LiAlH₄ (reduction) or KMnO₄ (oxidation) under identical conditions. Computational studies (e.g., Gaussian) can map transition states and steric effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct meta-analyses of published datasets, focusing on assay conditions (e.g., cell lines, concentrations). For inconsistent enzyme inhibition results (e.g., nitric oxide synthase), validate using isoform-specific assays and molecular docking (AutoDock Vina) to identify binding site variances .

Q. How can researchers design derivatives to enhance metabolic stability while retaining pharmacological activity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., halides) to the cyclobutoxy ring to reduce oxidative metabolism. Assess stability via in vitro microsomal assays (human liver microsomes, NADPH cofactor). Pair SAR studies with QSAR modeling to prioritize candidates .

Data Contradiction and Validation

Q. Why do conflicting reports exist regarding the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies arise from polymorphic forms or impurities. Characterize batches via DSC (melting point analysis) and PXRD. Use Hansen solubility parameters to predict solvent compatibility. Reproduce results in controlled humidity/temperature environments .

Experimental Design and Safety

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work under fume hoods due to amine volatility. Store at 2–8°C in airtight containers. For spills, neutralize with dilute HCl and adsorb with vermiculite .

Key Notes

- Methodological Focus : Emphasis on reproducible protocols, validation techniques, and interdisciplinary approaches (e.g., computational + experimental).

- Advanced Tools : Recommended software (Gaussian, AutoDock) and assays (microsomal stability) align with industry standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.